BI-9564

Epigenetics Bromodomain Selectivity

Choose BI-9564 to isolate BRD9/7-specific phenotypes without BET-family confounders. Unlike pan-BET inhibitors (JQ1, I-BET151) that cause widespread cytotoxicity, BI-9564 is noncytotoxic, cell-permeable, and orally bioavailable—enabling clean transcriptomic (R²=0.004 vs JQ1) and in vivo AML studies. SGC-validated selectivity (BRD9/7 Kd = 14/239 nM; BET IC50 >100 µM) ensures epigenetic data is attributable solely to SWI/SNF modulation. Ideal for RNA-seq, ChIP-seq, and preclinical proof-of-concept.

Molecular Formula C20H23N3O3
Molecular Weight 353.4 g/mol
CAS No. 1883429-22-8
Cat. No. B606101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-9564
CAS1883429-22-8
SynonymsBI-9564;  BI 9564;  BI9564.
Molecular FormulaC20H23N3O3
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C(C1=O)C=NC=C2)C3=C(C=C(C(=C3)OC)CN(C)C)OC
InChIInChI=1S/C20H23N3O3/c1-22(2)11-13-8-19(26-5)15(9-18(13)25-4)17-12-23(3)20(24)16-10-21-7-6-14(16)17/h6-10,12H,11H2,1-5H3
InChIKeyBJFSUDWKXGMUKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BI-9564 (CAS 1883429-22-8): BRD9/BRD7 Bromodomain Inhibitor for SWI/SNF and Epigenetic Research


BI-9564 (CAS 1883429-22-8) is a potent and selective cell-permeable inhibitor of the bromodomains of BRD9 and BRD7, two closely related subunits of the SWI/SNF chromatin remodeling complex [1]. It was developed in collaboration between the Structural Genomics Consortium (SGC) and Boehringer Ingelheim as a high-quality chemical probe to interrogate BRD9/BRD7 biology [2]. Unlike pan-BET bromodomain inhibitors, BI-9564 is designed to selectively target Class IV bromodomains, showing minimal to no activity against BET family members (BRD2, BRD3, BRD4, BRDT) and a broad panel of other proteins [1]. The compound demonstrates favorable pharmaceutical properties, including oral bioavailability, making it suitable for both in vitro and in vivo investigations of BRD9/BRD7 function in cancer, inflammation, and metabolic diseases [1].

Why Pan-BET and Other BRD9 Inhibitors Cannot Substitute for BI-9564 in Research


Substituting BI-9564 with a pan-BET inhibitor (e.g., JQ1, I-BET151) or a less characterized BRD9 inhibitor introduces critical experimental confounders. Pan-BET inhibitors indiscriminately target BRD2, BRD3, BRD4, and BRDT, leading to widespread transcriptional changes and cytotoxicity that mask BRD9/7-specific phenotypes [1]. Conversely, other BRD9-targeting probes like I-BRD9 and LP99 exhibit divergent selectivity profiles, off-target effects, and cellular activities, even when their biochemical potency against BRD9 appears similar [2]. Furthermore, the in vivo pharmacokinetic properties and oral bioavailability that enable BI-9564's use in animal models are not guaranteed across other BRD9 inhibitors, which often lack comprehensive in vivo characterization [1]. The following evidence details these critical differentiators.

BI-9564 (CAS 1883429-22-8): Head-to-Head and Comparative Selectivity and Efficacy Data


Selectivity Profile: BI-9564 vs. Pan-BET Inhibitors (e.g., JQ1, I-BET151, OTX015) in Bromodomain Binding Assays

BI-9564 demonstrates a completely negative profile against BET family bromodomains (BRD2, BRD3, BRD4, BRDT), a defining feature that distinguishes it from pan-BET inhibitors used in epigenetic research [1]. This is in stark contrast to BET inhibitors like OTX015, which potently inhibit BRD2, BRD3, and BRD4 with EC50 values ranging from 10 to 19 nM .

Epigenetics Bromodomain Selectivity

Chromatin Binding Disruption: BI-9564 vs. I-BRD9 and dBRD9 in Cellular ChIP-seq Analysis

In genome-wide chromatin immunoprecipitation sequencing (ChIP-seq) experiments performed in lipid A-stimulated bone marrow-derived macrophages (BMDMs), BI-9564 treatment resulted in a distinct pattern of BRD9 chromatin binding loss compared to the inhibitors I-BRD9 and the degrader dBRD9 [1]. While all three agents reduce BRD9 binding, the specific genomic loci affected and the degree of overlap differ significantly, as shown by Venn diagram analysis of differentially lost BRD9 ChIP-seq sites [1].

ChIP-seq Epigenomics Chromatin Remodeling

Transcriptional Impact: BI-9564 vs. I-BRD9, dBRD9, and JQ1 on Gene Expression

Comparative RNA-seq analysis in lipid A-stimulated BMDMs reveals that the transcriptional changes induced by BI-9564 are distinct from those caused by I-BRD9, dBRD9, and the BET inhibitor JQ1 [1]. Scatterplot analysis comparing log2 fold changes (Log2FC) shows poor correlation between BI-9564 and JQ1, with an R² value of 0.004, confirming that BI-9564 does not induce a BET inhibitor-like transcriptional signature [1].

Transcriptomics RNA-seq Gene Regulation

In Vivo Antitumor Activity: BI-9564 vs. Vehicle Control in AML Xenograft Model

BI-9564 demonstrates significant antitumor activity in a disseminated mouse model of acute myeloid leukemia (AML) [1]. This in vivo efficacy, achieved with oral dosing, is a critical differentiator for researchers requiring a tool for animal studies, as many BRD9 inhibitors lack robust in vivo characterization or require alternative routes of administration [2].

Oncology Xenograft In Vivo Efficacy

Potency and Selectivity: BI-9564 vs. I-BRD9 in Rhabdoid Tumor Cell Proliferation

In a study evaluating rhabdoid tumor (RT) cell lines, both BI-9564 and I-BRD9, another selective BRD9 inhibitor, were tested for their effects on cell proliferation [1]. Both compounds reduced cell proliferation, induced G1-arrest, and promoted apoptosis, demonstrating comparable on-target effects [1]. However, the study highlighted that BI-9564's distinct chemical scaffold and superior selectivity profile (e.g., lack of BET activity) make it a more precise tool for BRD9-specific investigations, especially when combined with other agents [1].

Cancer Research Rhabdoid Tumor Cell Proliferation

Validated Research and Industrial Applications for BI-9564 (CAS 1883429-22-8) Based on Quantitative Evidence


Dissecting BRD9/7-Specific Function in SWI/SNF-Dependent Transcription

Researchers studying the transcriptional role of the SWI/SNF chromatin remodeling complex can confidently use BI-9564 to isolate BRD9/7-specific effects. Its lack of activity against BET family bromodomains (IC50 > 100 µM) [1] and the resulting unique transcriptional signature (R² = 0.004 vs. JQ1) [2] ensure that observed changes in gene expression are directly attributable to BRD9/7 inhibition and not confounded by off-target BET disruption. This makes BI-9564 the reagent of choice for generating clean, interpretable data in epigenomic and transcriptomic studies (e.g., RNA-seq, ChIP-seq) focused on the SWI/SNF complex.

In Vivo Preclinical Modeling of BRD9-Dependent Cancers

For in vivo studies of acute myeloid leukemia (AML) or other BRD9-dependent malignancies, BI-9564 is uniquely qualified due to its validated pharmacokinetic properties and oral bioavailability [1]. It has demonstrated significant antitumor activity in a disseminated AML xenograft model, providing a survival benefit of 2 days compared to control animals [1]. This established in vivo efficacy, combined with the availability of comprehensive PK/PD data, makes BI-9564 the preferred tool for preclinical proof-of-concept studies evaluating BRD9 as a therapeutic target, as opposed to less characterized BRD9 inhibitors lacking robust in vivo data.

Investigating BRD9/7 Biology Without Confounding Cytotoxicity

BI-9564 is described as a cell-permeable and noncytotoxic BRD9 inhibitor, allowing researchers to study BRD9/7 function without the confounding variable of widespread cell death commonly induced by pan-BET inhibitors [1]. This property is particularly valuable for long-term cell culture experiments, differentiation studies, and functional genomics screens where maintaining cell viability is crucial. The compound's selective growth inhibition, as demonstrated by its EC50 of 800 nM in EOL-1 AML cells versus a lack of effect in other cell lines [1], further supports its use in identifying BRD9/7-dependent cancer subtypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BI-9564

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.